molecular formula C13H12Cl2N2O2 B3972423 N-(3-chloro-2-pyridinyl)-3-methoxybenzamide hydrochloride

N-(3-chloro-2-pyridinyl)-3-methoxybenzamide hydrochloride

Cat. No. B3972423
M. Wt: 299.15 g/mol
InChI Key: HOYLFVHJOVXQOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-2-pyridinyl)-3-methoxybenzamide hydrochloride, also known as AG-490, is a small molecule inhibitor that targets the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway. This pathway is involved in regulating cell growth, differentiation, and survival, and is dysregulated in many diseases, including cancer, autoimmune disorders, and inflammatory diseases. AG-490 has been extensively studied for its potential therapeutic applications in these diseases.

Mechanism of Action

N-(3-chloro-2-pyridinyl)-3-methoxybenzamide hydrochloride inhibits the JAK/STAT signaling pathway by blocking the phosphorylation of JAK and STAT proteins, which are involved in the activation of downstream signaling cascades. This leads to the inhibition of cell growth, differentiation, and survival, and the induction of apoptosis in cancer cells. In autoimmune and inflammatory diseases, this compound inhibits the production of pro-inflammatory cytokines and chemokines, and reduces inflammation and tissue damage.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell growth, differentiation, and survival, the induction of apoptosis in cancer cells, the inhibition of pro-inflammatory cytokine and chemokine production, and the reduction of inflammation and tissue damage in autoimmune and inflammatory diseases.

Advantages and Limitations for Lab Experiments

N-(3-chloro-2-pyridinyl)-3-methoxybenzamide hydrochloride has several advantages for lab experiments, including its high potency and specificity for the JAK/STAT signaling pathway, its ability to inhibit the growth and survival of cancer cells, and its ability to reduce inflammation and tissue damage in autoimmune and inflammatory diseases. However, this compound also has some limitations, including its potential toxicity and off-target effects, and its limited solubility in aqueous solutions.

Future Directions

There are several future directions for research on N-(3-chloro-2-pyridinyl)-3-methoxybenzamide hydrochloride, including the development of more potent and specific inhibitors of the JAK/STAT signaling pathway, the investigation of the role of this compound in other diseases, such as neurodegenerative diseases and infectious diseases, and the development of novel drug delivery systems to improve the solubility and bioavailability of this compound. Additionally, further studies are needed to investigate the potential toxicity and off-target effects of this compound, and to identify potential biomarkers for patient selection and monitoring.

Scientific Research Applications

N-(3-chloro-2-pyridinyl)-3-methoxybenzamide hydrochloride has been extensively studied for its potential therapeutic applications in cancer, autoimmune disorders, and inflammatory diseases. In cancer, this compound has been shown to inhibit the growth and survival of cancer cells by blocking the JAK/STAT signaling pathway, which is often dysregulated in cancer. This compound has also been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer.
In autoimmune disorders, this compound has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 and interferon-gamma, which are involved in the pathogenesis of these diseases. This compound has also been shown to prevent the development of autoimmune diseases in animal models.
In inflammatory diseases, this compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, and to reduce inflammation and tissue damage in animal models of these diseases.

properties

IUPAC Name

N-(3-chloropyridin-2-yl)-3-methoxybenzamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O2.ClH/c1-18-10-5-2-4-9(8-10)13(17)16-12-11(14)6-3-7-15-12;/h2-8H,1H3,(H,15,16,17);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOYLFVHJOVXQOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=C(C=CC=N2)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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